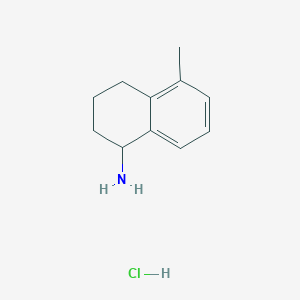

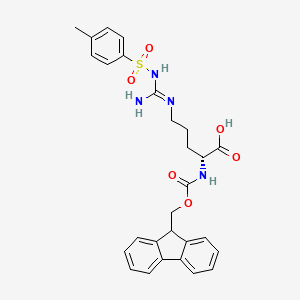

![molecular formula C18H14BrN3O B2910831 N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide CAS No. 2178773-12-9](/img/structure/B2910831.png)

N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond between the bipyridinylmethylamine and 3-bromobenzoic acid, possibly using a coupling reagent like DCC or EDC .Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and cryo-EM . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis

The chemical reactivity of the compound would depend on its functional groups. The amide group might undergo hydrolysis, the bromine atom could be displaced in a nucleophilic substitution reaction, and the bipyridine moiety might coordinate to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, can be determined using various analytical techniques .Mechanism of Action

Target of Action

The primary target of N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide is currently unknown

Biochemical Pathways

Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide’s action are currently unknown

Advantages and Limitations for Lab Experiments

N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular processes. This compound is also relatively easy to synthesize, and the yield of this compound obtained using the Suzuki-Miyaura cross-coupling reaction is usually high. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its covalent binding mechanism may not be suitable for studying all protein-protein interactions.

Future Directions

There are several future directions for the study of N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide. One area of research is the development of new derivatives of this compound that can selectively target specific proteins. Another area of research is the study of the in vivo pharmacokinetics and toxicity of this compound, which could lead to its development as a potential therapeutic agent. Finally, the use of this compound in combination with other drugs or therapies could lead to new treatment options for cancer and other diseases.

Synthesis Methods

N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide can be synthesized using a variety of methods, but the most commonly used method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The synthesis of this compound using this method has been reported in several research articles, and the yield of this compound obtained using this method is usually high.

Scientific Research Applications

N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide has been widely used in scientific research to study various intracellular processes. One of the main applications of this compound is in the study of protein-protein interactions. This compound can be used to label specific proteins in cells, allowing researchers to study their interactions with other proteins. This compound has also been used to study the role of specific proteins in disease states, such as cancer.

Safety and Hazards

Properties

IUPAC Name |

3-bromo-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFSEHBSCWASHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

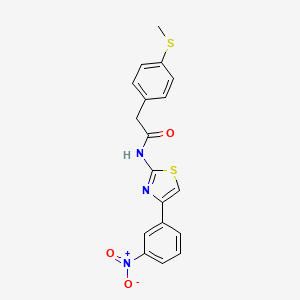

![2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2910751.png)

![Tert-butyl N-methyl-N-[5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]pyridin-2-yl]carbamate](/img/structure/B2910753.png)

![3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2910754.png)

![8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B2910755.png)

![8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2910759.png)

![Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2910760.png)

![2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2910761.png)

![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)